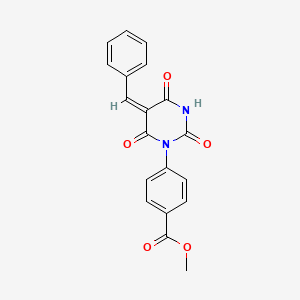
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate, also known as Methyl BTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. It has been suggested that methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been found to have a low toxicity profile and is well-tolerated in laboratory animals. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new therapies for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in laboratory experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the synthesis method can be complex and time-consuming, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. One area of interest is the development of new cancer therapies based on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. Further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved purity and yield. Additionally, the potential use of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in the treatment of infectious diseases warrants further investigation.
Synthesemethoden
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can be synthesized through a multi-step process involving the reaction of benzaldehyde, urea, and methyl acetoacetate in the presence of a catalyst. The resulting compound undergoes further reactions to yield methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In vitro studies have shown that methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Eigenschaften
IUPAC Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-26-18(24)13-7-9-14(10-8-13)21-17(23)15(16(22)20-19(21)25)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNOTDCVBAWGK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


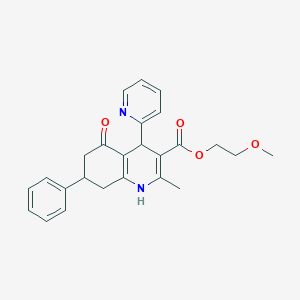
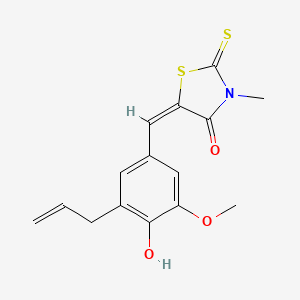
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)
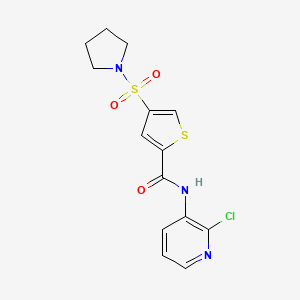
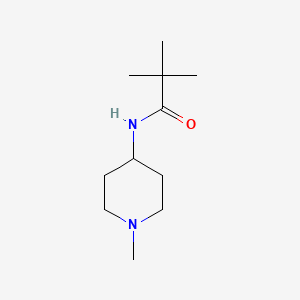

![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)
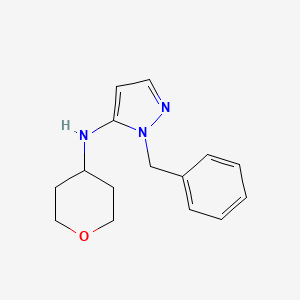
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)